

Molecular structure and weight of 4-(o-Tolylthio)butan-2-one

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Compound of Interest

Compound Name: 4-(o-Tolylthio)butan-2-one

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An In-depth Technical Guide on 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and predicted spectroscopic properties of **4-(o-Tolylthio)butan-2-one**. It also includes a detailed, adaptable experimental protocol for its synthesis based on established methodologies for analogous compounds.

Molecular Structure and Properties

4-(o-Tolylthio)butan-2-one is a thioether and ketone derivative. Its structure consists of a butan-2-one backbone with an o-tolylthio group attached at the 4-position. The molecular formula is $C_{11}H_{14}OS$.

Table 1: Molecular Properties of **4-(o-Tolylthio)butan-2-one**

Property	Value
Molecular Formula	$C_{11}H_{14}OS$
Molecular Weight	194.29 g/mol
IUPAC Name	4-(2-Methylphenylthio)butan-2-one

Predicted Spectroscopic Data

While specific experimental data for **4-(o-Tolylthio)butan-2-one** is not readily available in the literature, the expected spectroscopic characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.

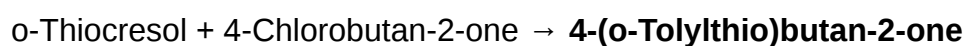
Table 2: Predicted Spectroscopic Data for **4-(o-Tolylthio)butan-2-one**

Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons (o-tolyl group): ~7.0-7.4 ppm (multiplet, 4H). Methylene protons adjacent to sulfur (-S-CH ₂ -): ~3.0-3.3 ppm (triplet). Methylene protons adjacent to carbonyl (-CH ₂ -C=O): ~2.7-2.9 ppm (triplet). Methyl protons of the tolyl group (Ar-CH ₃): ~2.3-2.5 ppm (singlet). Methyl protons of the ketone (-C(=O)-CH ₃): ~2.1-2.3 ppm (singlet).
¹³ C NMR	Carbonyl carbon (C=O): ~205-210 ppm. Aromatic carbons: ~125-140 ppm. Carbon adjacent to sulfur (-S-CH ₂ -): ~30-40 ppm. Carbon adjacent to carbonyl (-CH ₂ -C=O): ~40-50 ppm. Methyl carbon of the tolyl group (Ar-CH ₃): ~20-25 ppm. Methyl carbon of the ketone (-C(=O)-CH ₃): ~28-32 ppm.
IR	Strong C=O stretch: ~1715 cm ⁻¹ . C-H stretches (aromatic and aliphatic): ~2850-3100 cm ⁻¹ . C=C stretches (aromatic): ~1450-1600 cm ⁻¹ . C-S stretch: ~600-800 cm ⁻¹ (often weak).
Mass Spec	Molecular ion peak (M ⁺) at m/z = 194. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and cleavage of the C-S bond.

Experimental Protocol: Synthesis of 4-(o-Tolylthio)butan-2-one

The following is a detailed protocol for the synthesis of **4-(o-Tolylthio)butan-2-one**, adapted from established methods for the synthesis of similar aryl thioethers. The primary method for forming the thioether bond is the reaction of a thiol with an alkyl halide in the presence of a base.

Reaction Scheme:



Materials and Reagents:

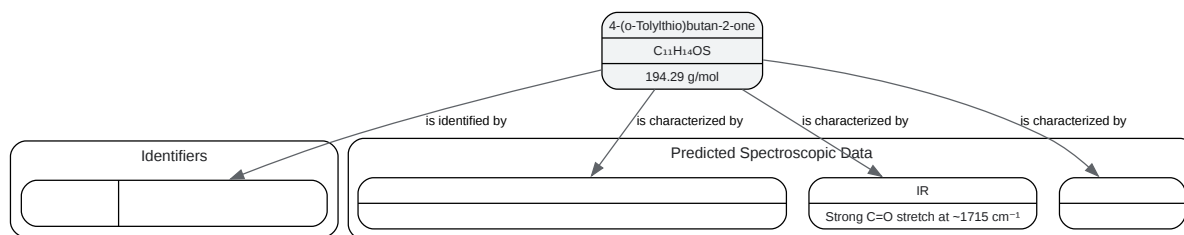
- o-Thiocresol
- 4-Chlorobutan-2-one
- Potassium Carbonate (K_2CO_3) or Sodium Hydroxide (NaOH)
- Acetone or Acetonitrile (solvent)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-thiocresol (1.0 equivalent) in acetone or acetonitrile.
- **Base Addition:** Add potassium carbonate (1.5 equivalents) or an equivalent amount of another suitable base to the solution. Stir the mixture at room temperature for 15-20 minutes to form the thiolate.
- **Addition of Alkyl Halide:** Add 4-chlorobutan-2-one (1.1 equivalents) dropwise to the stirring mixture.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
 - Concentrate the filtrate using a rotary evaporator to remove the solvent.
 - Dissolve the residue in diethyl ether and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **4-(o-Tolylthio)butan-2-one**.

Visualization of Key Information

The following diagram illustrates the key identifying information for **4-(o-Tolylthio)butan-2-one**.



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Caption: Key identifiers and predicted spectroscopic data for **4-(o-Tolylthio)butan-2-one**.

- To cite this document: BenchChem. [Molecular structure and weight of 4-(o-Tolylthio)butan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15327070#molecular-structure-and-weight-of-4-o-tolylthio-butan-2-one\]](https://www.benchchem.com/product/b15327070#molecular-structure-and-weight-of-4-o-tolylthio-butan-2-one)

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